molecular formula C9H10O2 B1600150 5-Ethyl-2-hydroxybenzaldehyde CAS No. 52411-35-5

5-Ethyl-2-hydroxybenzaldehyde

Cat. No. B1600150
CAS RN: 52411-35-5
M. Wt: 150.17 g/mol
InChI Key: XSTCLZHMZASDDK-UHFFFAOYSA-N
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Patent
US06476264B2

Procedure details

114 g of hexamethylenetetramine were added to a solution of 20 g of 4-ethylphenol in 400 ml of AcOH. The reaction solution was stirred for 5 hrs. at 100° C. Then, 150 ml of H2O and 150 ml of 25% HCl solution were added. The mixture was stirred for 1 hr. at 100° C. Then, it was left to cool to room temperature. The crude product was isolated by extraction with diethyl ether and purified by chromatography on silica gel. There were obtained 8.6 g of 5-ethyl-2-hydroxy-benzaldehyde as a light yellow liquid.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1N2CN3CN(C2)CN1C3.[CH2:11]([C:13]1[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=1)[CH3:12].[OH2:20].Cl>CC(O)=O.C(OCC)C>[CH2:11]([C:13]1[CH:14]=[CH:15][C:16]([OH:19])=[C:17]([CH:18]=1)[CH:1]=[O:20])[CH3:12]

Inputs

Step One
Name
Quantity
114 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
20 g
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 100° C
WAIT
Type
WAIT
Details
Then, it was left
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C=1C=CC(=C(C=O)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.